8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of fluorine atoms at the 8th position of the imidazo[1,2-a]pyridine ring and the 4th position of the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with 4-fluorobenzaldehyde under oxidative conditions.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.
Analyse Chemischer Reaktionen
8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aminooxygenation and Hydroamination: These reactions involve the addition of amino and oxygen groups to the imidazo[1,2-a]pyridine ring.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel anticancer agents.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Chemistry: The compound is used in the synthesis of various pharmaceutical agents due to its ability to undergo functionalization reactions.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of anticancer activity, the compound acts as a covalent inhibitor targeting the KRAS G12C mutation. This interaction leads to the inhibition of the KRAS signaling pathway, which is crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid: This compound has a carboxylic acid group at the 8th position instead of a fluorine atom.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazo ring instead of a pyridine ring.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific electronic properties and enhances its reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C13H8F2N2 |
---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
8-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI-Schlüssel |
NWSPWJFHKPQAAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.